molecular formula C6H8N2OS B2937255 N-(2-thienylmethyl)urea CAS No. 219539-12-5

N-(2-thienylmethyl)urea

Cat. No.: B2937255
CAS No.: 219539-12-5
M. Wt: 156.2
InChI Key: DBPGMIBBYIGDII-UHFFFAOYSA-N
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Description

N-(2-thienylmethyl)urea is an organic compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol . This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, attached to a urea moiety. This compound is primarily used in research settings and has various applications in chemistry and biology.

Mechanism of Action

Target of Action

The primary target of N-(2-thienylmethyl)urea is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

Urease, a nickel-dependent enzyme, is known to catalyze the hydrolysis of urea into ammonia and carbamate

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-thienylmethyl)urea can be synthesized through several methods. One common approach involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is advantageous due to its simplicity, mild reaction conditions, and scalability. Another method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, such as ammonium carbamate, in methanol .

Industrial Production Methods

Industrial production of this compound typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . These reactions are often carried out under controlled conditions to ensure high yields and purity. the use of phosgene in the production process poses environmental and safety concerns, prompting the development of alternative, more sustainable methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-thienylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The urea moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: N-substituted urea derivatives.

Scientific Research Applications

N-(2-thienylmethyl)urea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a thiophene ring and urea moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.

Properties

IUPAC Name

thiophen-2-ylmethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c7-6(9)8-4-5-2-1-3-10-5/h1-3H,4H2,(H3,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPGMIBBYIGDII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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